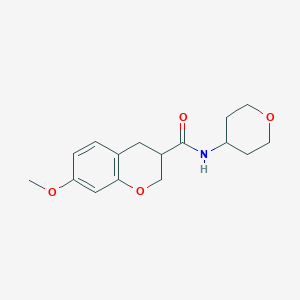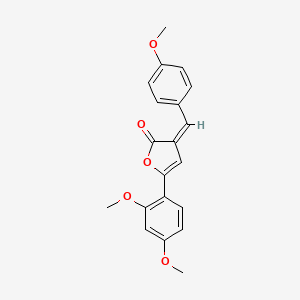
5-(2,4-dimethoxyphenyl)-3-(4-methoxybenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furanone derivatives typically involves multistep organic reactions, focusing on the formation of the core furanone ring and subsequent functionalization with various substituents. Although direct synthesis information for this specific compound was not found, related works demonstrate methodologies that could be adapted for its synthesis. For instance, the synthesis of 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone and 4-methoxycarbonyl-2(5H)-furanone involves reactions in THF solution and a two-step process including formylation and acid-catalyzed transesterification, respectively (Wang Zhao-yang, 2012; Imen Beltaïef et al., 1997). These methods highlight the versatility in synthesizing furanone derivatives, suggesting potential pathways for the target compound's synthesis.
Molecular Structure Analysis
The structural analysis of furanone derivatives, including the title compound, often reveals insights into their stability, reactivity, and potential interactions with other molecules. Crystal structure determination using X-ray diffraction is a common technique to elucidate these details. For related compounds, studies have shown various molecular geometries and interactions, such as hydrogen bonding and dihedral angles between phenyl rings and the furanone core, indicating how substituent groups can affect overall molecular conformation (Tiantian Wang et al., 2009).
Propiedades
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-15-6-4-13(5-7-15)10-14-11-19(25-20(14)21)17-9-8-16(23-2)12-18(17)24-3/h4-12H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTJRGWHIJZBKB-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5650253.png)

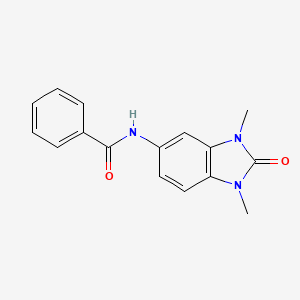
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2,3-difluoro-4-methoxybenzamide](/img/structure/B5650286.png)
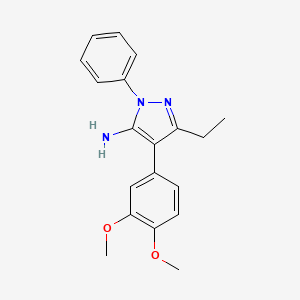
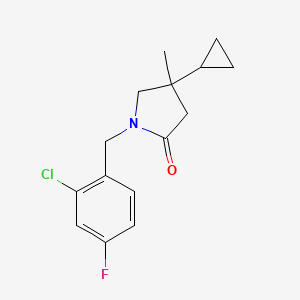
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(phenylthio)acetamide](/img/structure/B5650318.png)
![2-[(4-fluorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5650322.png)

![2,6-dimethoxy-3-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5650327.png)
![7-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5650338.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylphenyl)thiourea](/img/structure/B5650351.png)
![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650356.png)
